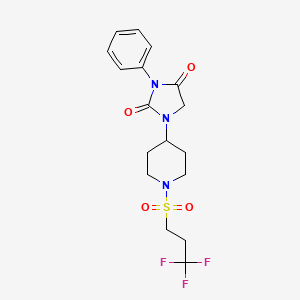

3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-phenyl-1-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O4S/c18-17(19,20)8-11-28(26,27)21-9-6-13(7-10-21)22-12-15(24)23(16(22)25)14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHBGFXTEZOSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions optimize yield?

Answer:

The synthesis involves sequential sulfonation of the piperidine ring followed by coupling with the imidazolidine-dione core. Key steps include:

- Sulfonation: Reacting trifluoropropyl sulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃) in aprotic solvents like dichloromethane .

- Coupling: Use nucleophilic substitution or Buchwald-Hartwig amination for imidazolidine-dione attachment, optimizing temperatures (0–70°C) and catalysts (e.g., KI) to suppress side reactions .

- Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol achieves >85% purity, with yields up to 89% under controlled exothermic conditions .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How to resolve contradictory solubility data across experimental setups?

Answer:

- Polymorph Screening: XRPD and DSC identify crystalline forms affecting solubility .

- Standardized Conditions: Use biorelevant media (FaSSIF/FeSSIF, 37°C) and USP rotating paddle method.

- Statistical Analysis: Apply ANOVA to variables like pH, ionic strength, and particle size .

Advanced: What methods characterize polymorphic forms and their biological impact?

Answer:

- Screening: Recrystallize from ethanol/acetonitrile at varying cooling rates.

- Characterization:

- Stability Testing: Accelerated conditions (40°C/75% RH) determine the stable form for formulation .

Intermediate: How to design enzymatic inhibition assays for kinase activity?

Answer:

- Assay Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

- Controls: Include staurosporine (positive) and vehicle (DMSO ≤1%).

- IC₅₀ Determination: 8-point dose-response curves using ADP-Glo assays .

Advanced: What SAR strategies optimize the pharmacophore?

Answer:

- Core Modifications: Introduce electron-withdrawing groups at the 3-phenyl position to enhance metabolic stability.

- Piperidine Variations: Test sulfonyl analogs (methyl, phenyl) for target binding via SPR or ITC.

- ADMET Profiling: Evaluate CYP inhibition and microsomal stability alongside potency .

Basic: How to profile impurities during scale-up synthesis?

Answer:

- In-Process Controls: UPLC monitors reaction progression.

- LC-MS: Identifies impurities ≥0.1%; preparative HPLC isolates key by-products.

- Genotoxic Screening: Derivatization GC-MS for sulfonate esters .

Advanced: How to predict BBB penetration using in vitro models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.